



# An In-depth Technical Guide to the Spectroscopic Data of Butyl Diphenylphosphinite

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Butyl diphenylphosphinite |           |
| Cat. No.:            | B082830                   | Get Quote |

This technical guide provides a comprehensive overview of the spectroscopic data for **butyl diphenylphosphinite**, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for the synthesis and spectroscopic analysis are also detailed to provide a complete framework for researchers.

### **Chemical Structure and Properties**

Compound Name: Butyl Diphenylphosphinite

CAS Number: 13360-94-6

Molecular Formula: C16H19OP

Molecular Weight: 258.30 g/mol

Structure:

(Ph = Phenyl group)

## **Spectroscopic Data**



The following tables summarize the predicted spectroscopic data for **butyl diphenylphosphinite**. These predictions are derived from the known spectral characteristics of analogous organophosphorus compounds, including alkyl phosphinites and phosphines containing butyl and phenyl groups.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for Butyl Diphenylphosphinite

| Chemical Shift (δ, ppm) | Multiplicity                                | Integration | Assignment    | Notes                                                                          |
|-------------------------|---------------------------------------------|-------------|---------------|--------------------------------------------------------------------------------|
| ~ 7.20 - 7.50           | Multiplet                                   | 10H         | Phenyl (Ar-H) | The aromatic protons are expected to appear as a complex multiplet.            |
| ~ 3.80 - 4.00           | Triplet of<br>doublets (td) or<br>Multiplet | 2H          | O-CH₂         | Coupled to the adjacent CH <sub>2</sub> group and the <sup>31</sup> P nucleus. |
| ~ 1.50 - 1.70           | Multiplet                                   | 2H          | O-CH2-CH2     |                                                                                |
| ~ 1.30 - 1.50           | Sextet or<br>Multiplet                      | 2H          | CH2-CH3       | _                                                                              |
| ~ 0.90                  | Triplet                                     | 3H          | СН₃           |                                                                                |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Butyl Diphenylphosphinite** 



| Chemical Shift (δ, ppm) | Assignment        | Notes                                         |
|-------------------------|-------------------|-----------------------------------------------|
| ~ 138 - 142 (d)         | P-C (ipso)        | Doublet due to coupling with <sup>31</sup> P. |
| ~ 128 - 132             | Aromatic C-H      |                                               |
| ~ 65 - 70 (d)           | O-CH <sub>2</sub> | Doublet due to coupling with <sup>31</sup> P. |
| ~ 30 - 33 (d)           | O-CH2-CH2         | Possible small coupling to <sup>31</sup> P.   |
| ~ 18 - 20               | CH2-CH3           |                                               |
| ~ 13 - 15               | СНз               |                                               |

Table 3: Predicted <sup>31</sup>P NMR Spectroscopic Data for **Butyl Diphenylphosphinite** 

| Chemical Shift (δ, ppm) | Multiplicity               | Notes                                                                           |
|-------------------------|----------------------------|---------------------------------------------------------------------------------|
| ~ +110 to +120          | Singlet (proton decoupled) | The chemical shift of phosphinites is typically in this downfield region.[1][2] |

# Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Butyl Diphenylphosphinite

| Wavenumber (cm⁻¹)     | Intensity     | Assignment                        |
|-----------------------|---------------|-----------------------------------|
| ~ 3050 - 3080         | Medium        | Aromatic C-H stretch              |
| ~ 2850 - 2960         | Strong        | Aliphatic C-H stretch             |
| ~ 1590, 1480, 1435    | Medium-Strong | Aromatic C=C stretch              |
| ~ 1020 - 1070         | Strong        | P-O-C stretch                     |
| ~ 700 - 750 and ~ 690 | Strong        | Aromatic C-H out-of-plane<br>bend |



### **Mass Spectrometry (MS)**

Table 5: Predicted Mass Spectrometry Fragmentation for Butyl Diphenylphosphinite

| m/z | lon                                                 | Notes                                |
|-----|-----------------------------------------------------|--------------------------------------|
| 258 | [M]+                                                | Molecular ion peak.                  |
| 201 | [M - C4H9O] <sup>+</sup> or [M - C4H9] <sup>+</sup> | Loss of the butoxy or butyl radical. |
| 183 | [Ph <sub>2</sub> P]+                                | Diphenylphosphinyl cation.           |
| 77  | [C <sub>6</sub> H₅] <sup>+</sup>                    | Phenyl cation.                       |
| 57  | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>       | Butyl cation.                        |

# **Experimental Protocols**

The following are detailed methodologies for the synthesis of **butyl diphenylphosphinite** and the acquisition of its spectroscopic data. These protocols are based on general procedures for similar compounds.

# **Synthesis of Butyl Diphenylphosphinite**

A plausible method for the synthesis of **butyl diphenylphosphinite** involves the reaction of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.

#### Materials:

- Chlorodiphenylphosphine
- n-Butanol
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or other inert solvent)
- Anhydrous sodium sulfate



- Standard Schlenk line and glassware
- Magnetic stirrer

#### Procedure:

- A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled to 0 °C in an ice bath.
- A solution of n-butanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine over 30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The resulting white precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The crude product can be purified by vacuum distillation or column chromatography on silica
  gel (using a non-polar eluent system) to yield pure butyl diphenylphosphinite.

### **Spectroscopic Analysis**

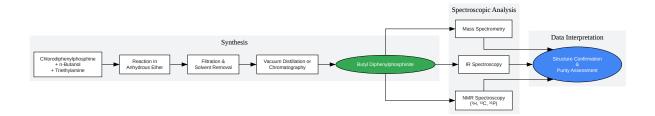
#### NMR Spectroscopy:

- ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR ( $\delta$  = 0.00 ppm).



• 85% H<sub>3</sub>PO<sub>4</sub> is used as an external standard for <sup>31</sup>P NMR ( $\delta$  = 0.00 ppm).

#### IR Spectroscopy:


- The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry:

- Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI)
  or electrospray ionization (ESI).
- The sample is introduced into the ion source, and the resulting fragments are analyzed.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **butyl diphenylphosphinite**.



Click to download full resolution via product page



Caption: Workflow for the synthesis and spectroscopic analysis of **butyl diphenylphosphinite**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Butyl Diphenylphosphinite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082830#butyl-diphenylphosphinite-spectroscopic-data-nmr-ir-ms]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com